REACTION_CXSMILES
|
[CH2:1]=[O:2].[OH-:3].[Na+].[CH:5](=[O:10])[CH2:6][CH2:7][CH2:8][CH3:9].[C:11](#N)C>>[CH2:7]([C:6]([CH2:5][OH:10])([CH2:11][OH:3])[CH2:1][OH:2])[CH2:8][CH3:9] |f:1.2|
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Name
|
|
Quantity
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9.9 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
8.4 g
|
Type
|
reactant
|
Smiles
|
C(CCCC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
To a heated
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Type
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CUSTOM
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Details
|
At this time, 8.4 grams of insoluble solid (sodium formate and excess para-formaldehyde) was removed by filtration
|
Type
|
CUSTOM
|
Details
|
Removal of the actonitrile solvent
|
Type
|
WAIT
|
Details
|
left 13.3 grams (88%) of a viscous oil which
|
Type
|
CUSTOM
|
Details
|
recrystallized from a chloroform-acetonitrile mixed solvent, m.p. 100°-101° C.
|
Name
|
|
Type
|
|
Smiles
|
C(CC)C(CO)(CO)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |